1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is an organic compound that features a fluoromethyl group attached to a pyrrole ring. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile typically involves the fluoromethylation of pyrrole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process . Industrial production methods often rely on scalable and efficient synthetic routes that can be optimized for high yield and purity.
Chemical Reactions Analysis
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: It is explored for its potential use in drug discovery and development, given the unique properties imparted by the fluoromethyl group.
Industry: The compound finds applications in the development of advanced materials with improved stability and performance
Mechanism of Action
The mechanism by which 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile can be compared with other fluorinated pyrrole derivatives, such as:
- 1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile
- 1-(Trifluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile These compounds share similar structural features but differ in the number of fluorine atoms attached to the methyl group. The unique properties of this compound, such as its specific reactivity and physicochemical characteristics, make it distinct and valuable for certain applications .
Properties
Molecular Formula |
C7H7FN2 |
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Molecular Weight |
138.14 g/mol |
IUPAC Name |
1-(fluoromethyl)-5-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H7FN2/c1-6-2-3-7(4-9)10(6)5-8/h2-3H,5H2,1H3 |
InChI Key |
AZEOERVSWQBXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CF)C#N |
Origin of Product |
United States |
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